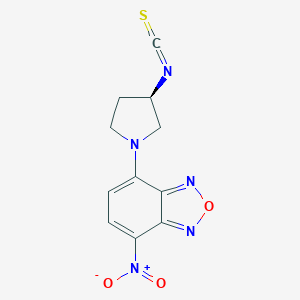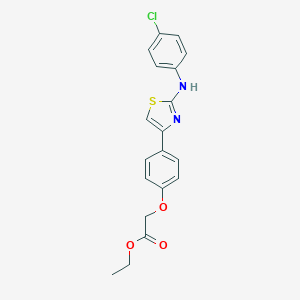
4-(4-Fluorobenzyl)piperidine hydrochloride
Overview
Description
4-(4-Fluorobenzyl)piperidine hydrochloride is a chemical compound that has been studied for various synthetic and pharmacological applications. Its synthesis and properties are of interest due to its potential use in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride involves the Grignard reaction of 4-fluoro-[2,3,5,6-2H4]bromobenzene and pyridine-4-aldehyde, followed by deoxygenation and heteroatomic ring saturation using a palladium on carbon catalyst (Proszenyák et al., 2005). Additionally, methods for the catalytic H/D exchange in benzylic positions have been improved for this compound.
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction studies, provides insights into the compound's crystalline form and molecular conformation. The molecular structure of related compounds has been characterized by various spectroscopic methods, confirming their complex structures and potential for further chemical modification (Kumar et al., 2016).
Chemical Reactions and Properties
Research on 4-(4-Fluorobenzyl)piperidine hydrochloride and its derivatives has explored their reactivity and chemical properties, including the synthesis of isotopomers and studies on their biological activities. These studies highlight the compound's versatility in chemical synthesis and potential in drug discovery (Proszenyák et al., 2005).
Physical Properties Analysis
The physical properties of 4-(4-Fluorobenzyl)piperidine hydrochloride, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined through comprehensive analysis and experimentation.
Chemical Properties Analysis
4-(4-Fluorobenzyl)piperidine hydrochloride's chemical properties, including its reactivity with other compounds, stability under different conditions, and potential for functionalization, are of great interest. Studies on its interaction with monoamine transporters and structural analysis through X-ray crystallography provide a deeper understanding of its chemical behavior (Zhen et al., 2004).
Scientific Research Applications
Synthesis and Isotope Labeling :
- Proszenyák et al. (2005) developed pure isotopomers of 4-(4-fluorobenzyl)piperidine using the Grignard reaction, important for pharmacological and chemical research (Proszenyák et al., 2005).
Radiotracer Development for PET Imaging :
- Labas et al. (2011) synthesized specific PET radioligands containing 4-(4-fluorobenzyl)piperidine for imaging NR2B NMDA receptors, although they found poor brain penetration for these compounds (Labas et al., 2011).
Pharmaceutical Intermediate Production :
- Proszenyák et al. (2004) reported on the hydrogenation of 4-(4-fluorobenzyl)pyridine to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate (Proszenyák et al., 2004).
Biological Activities and Anticancer Research :
- Binici et al. (2021) explored the biological activities of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, including their antibacterial, antifungal, and anticancer properties (Binici et al., 2021).
Histone Deacetylase Inhibitors for Antitumor Activity :
- Thaler et al. (2012) studied spiro[chromane-2,4′-piperidine] derivatives, including 4-fluorobenzyl compounds, as novel histone deacetylase (HDAC) inhibitors with potential antitumor activity (Thaler et al., 2012).
Neurotransmitter Transporter Studies :
- Kolhatkar et al. (2003) investigated the interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues, including 4-(4-fluorobenzyl)piperidine derivatives, with monoamine transporters, contributing to understanding of neurotransmitter regulation (Kolhatkar et al., 2003).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKWWANXBGLGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588780 | |
| Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)piperidine hydrochloride | |
CAS RN |
193357-52-7, 92822-03-2 | |
| Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-fluorophenyl)methyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)




![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)

![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)

![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)

![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)